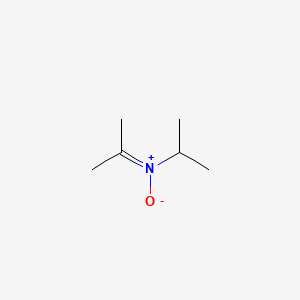
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, biology, and industry . The compound is typically a colorless oil and is used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline using heterogeneous catalysts . This process is reversible, and the hydrogenation can be controlled to produce the desired tetrahydroquinoline derivative. Another method involves the use of multicomponent reactions, such as the aza-Michael–Michael addition, which involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of quinoline to its tetrahydro derivative . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a secondary amine, it can form salts with strong acids and can be oxidized to the corresponding nitrone using oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Hydrogen gas with metal catalysts.
Substitution: N-alkylation reactions with halo acetophenones.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroquinoline, and various substituted tetrahydroquinolines .
科学的研究の応用
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .
類似化合物との比較
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroleptic-like properties and its role as an antagonist of the dopamine D2 receptor.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Studied for its antioxidant properties and its effects on NADPH-generating enzymes and chaperones.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline in various scientific and industrial contexts.
特性
CAS番号 |
90936-28-0 |
|---|---|
分子式 |
C11H16BrN |
分子量 |
242.16 g/mol |
IUPAC名 |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
InChI |
InChI=1S/C11H15N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3,6-7,9,12H,4-5H2,1-2H3;1H |
InChIキー |
CAPQLINXZMNXGJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(N1)C=CC(=C2)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
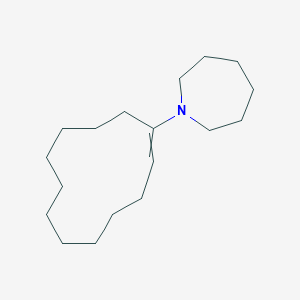

![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
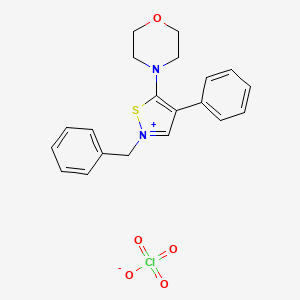


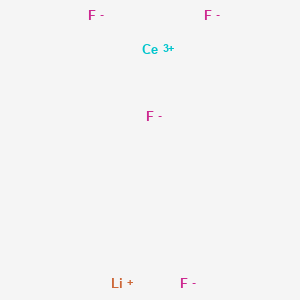


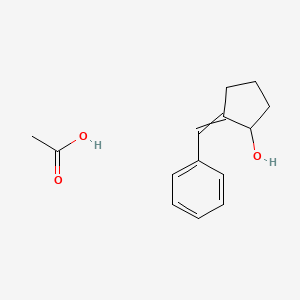
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)

